6-Chloro-1H-indole-3-sulfonamide
CAS No.: 2168376-44-9
Cat. No.: VC5018704
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 230.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168376-44-9 |
|---|---|
| Molecular Formula | C8H7ClN2O2S |
| Molecular Weight | 230.67 |
| IUPAC Name | 6-chloro-1H-indole-3-sulfonamide |
| Standard InChI | InChI=1S/C8H7ClN2O2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H,(H2,10,12,13) |
| Standard InChI Key | KXDZRMDWFBBUBT-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)NC=C2S(=O)(=O)N |
Introduction
Molecular and Structural Characteristics
The core structure of 6-Chloro-1H-indole-3-sulfonamide consists of an indole ring system—a bicyclic framework comprising a benzene ring fused to a pyrrole ring. Key substituents include a chlorine atom at the 6-position and a sulfonamide group (-SONH) at the 3-position. The molecular formula is inferred as CHClNOS, with a molecular weight of 243.67 g/mol .
Electronic and Steric Properties
The chlorine atom at the 6-position introduces electron-withdrawing effects, potentially altering the electron density of the indole ring and influencing interactions with biological targets. The sulfonamide group contributes hydrogen-bonding capabilities via its NH moiety and sulfonyl oxygen atoms, which may enhance binding affinity to enzymes or receptors .
Spectroscopic Signatures
While specific spectral data for 6-Chloro-1H-indole-3-sulfonamide are unavailable, related compounds exhibit characteristic features:
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H NMR: Protons on the indole ring typically resonate between δ 6.8–8.2 ppm, with deshielding effects observed near electronegative substituents .
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IR Spectroscopy: Stretching vibrations for the sulfonamide group appear near 1150–1350 cm (S=O) and 3300 cm (N-H) .
Synthetic Considerations
The synthesis of 6-Chloro-1H-indole-3-sulfonamide likely involves functionalization of a pre-formed indole scaffold. A plausible route could proceed as follows:
Indole Ring Formation
The Fischer indole synthesis—a classical method involving the cyclization of phenylhydrazines with carbonyl compounds—may generate the indole core. Subsequent chlorination at the 6-position could be achieved using chlorinating agents such as sulfuryl chloride (SOCl) under controlled conditions .
Representative Reaction Scheme:
Biological Activities and Mechanisms
Though direct studies on 6-Chloro-1H-indole-3-sulfonamide are sparse, structurally analogous indole sulfonamides exhibit diverse bioactivities:
Enzyme Inhibition
Sulfonamide-containing indoles often act as inhibitors of carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). The sulfonamide group coordinates with zinc ions in the active sites of these enzymes, disrupting catalytic activity . For example, 5-substituted indole sulfonamides demonstrate IC values in the nanomolar range against CA isoforms .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by the sulfonamide group (hydrophilic) and chlorine substituent (hydrophobic). Predicted logP values range from 1.2–1.8, suggesting moderate lipid solubility .
Predicted Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 243.67 g/mol |
| logP | 1.5 ± 0.3 |
| Hydrogen Bond Donors | 2 (NH, indole NH) |
| Hydrogen Bond Acceptors | 5 |
Stability Profile
Sulfonamides are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic or basic environments. The chlorine substituent could confer resistance to oxidative degradation .
Research Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold serves as a starting point for developing kinase inhibitors and GPCR modulators. Structure-activity relationship (SAR) studies could explore substitutions at the 1- and 5-positions to optimize target affinity.
Analytical Chemistry
As a sulfonamide derivative, it may serve as a reference standard in chromatographic methods for detecting sulfonamide residues in environmental samples .
Challenges and Limitations
Current gaps include:
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Synthetic Accessibility: Multi-step synthesis may limit large-scale production.
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Pharmacokinetic Data: Absence of ADME (absorption, distribution, metabolism, excretion) studies hinders therapeutic potential assessment.
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